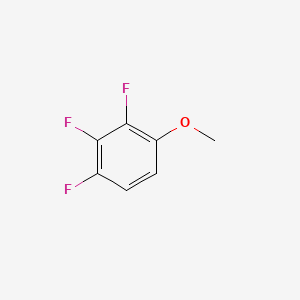

2,3,4-Trifluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNSQZJDRPZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380300 | |

| Record name | 2,3,4-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203245-16-3 | |

| Record name | 2,3,4-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trifluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-trifluoroanisole, a fluorinated aromatic ether of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide consolidates known information and supplements it with data from analogous compounds and established chemical principles. This document covers the core physicochemical properties, spectroscopic data, a plausible synthetic route, and discusses its potential applications, particularly in the realm of drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided.

Introduction

2,3,4-Trifluoroanisole, with the IUPAC name 1,2,3-trifluoro-4-methoxybenzene, is a polyfluorinated aromatic compound. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] As such, fluorinated building blocks like 2,3,4-trifluoroanisole are valuable intermediates in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] This guide aims to provide a detailed repository of the known chemical properties of this compound to support ongoing research and development efforts.

Physicochemical Properties

Quantitative data for 2,3,4-trifluoroanisole is not extensively reported in the literature. The following table summarizes the available data from established chemical databases. Where specific data is unavailable, values for the closely related and more extensively studied 2,3,4-trifluoroaniline are provided for comparative purposes, highlighting the influence of the methoxy versus the amino group.

| Property | Value for 2,3,4-Trifluoroanisole | Value for 2,3,4-Trifluoroaniline (for comparison) |

| Molecular Formula | C₇H₅F₃O[4] | C₆H₄F₃N[5][6][7][8][9][10][11][12] |

| Molecular Weight | 162.11 g/mol [4][13] | 147.10 g/mol [5][6][10] |

| Melting Point | Data not available | 14-15 °C[6][7][8] |

| Boiling Point | Data not available | 173.8 °C at 760 mmHg[7] |

| Density | Data not available | 1.393 g/mL at 25 °C[6][8][9] |

| Refractive Index | Data not available | n20/D 1.486[6][7][9] |

| CAS Number | 203245-16-3[4][13] | 3862-73-5[5][6][7][8][9][10][11][12] |

Synthesis

Experimental Protocol: Synthesis of 2,3,4-Trifluoroanisole

Reaction Scheme:

Materials:

-

2,3,4-Trifluorophenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,4-trifluorophenol (1 equivalent) in acetone or DMF.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-trifluoroanisole.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

The reaction can be exothermic, especially during the addition of dimethyl sulfate. Proper temperature control is crucial.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3,4-trifluoroanisole.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for 2,3,4-trifluoroanisole are not widely published. The following table provides predicted chemical shifts and coupling patterns based on established principles for fluorinated aromatic compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| ¹H | ||

| H-5 | ~6.8 - 7.2 | ddd (doublet of doublet of doublets) |

| H-6 | ~6.7 - 7.1 | ddd (doublet of doublet of doublets) |

| O-CH₃ | ~3.9 | s (singlet) |

| ¹³C | ||

| C-1 (C-F) | ~140 - 155 | d (doublet) |

| C-2 (C-F) | ~135 - 150 | d (doublet) |

| C-3 (C-F) | ~145 - 160 | d (doublet) |

| C-4 (C-O) | ~150 - 165 | d (doublet) |

| C-5 | ~110 - 125 | d (doublet) |

| C-6 | ~105 - 120 | d (doublet) |

| O-CH₃ | ~55 - 60 | q (quartet, due to coupling with ¹³C) |

| ¹⁹F | ||

| F-2 | -140 to -160 | m (multiplet) |

| F-3 | -150 to -170 | m (multiplet) |

| F-4 | -130 to -150 | m (multiplet) |

Note: Predicted values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,4-trifluoroanisole is expected to show characteristic absorptions for the C-F, C-O, and aromatic C-H and C=C bonds. The table below lists the expected absorption bands.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (O-CH₃) | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Strong to Medium |

| 1300 - 1200 | Aryl-O stretch (asymmetric) | Strong |

| 1200 - 1000 | C-F stretch | Strong |

| 1050 - 1000 | Aryl-O stretch (symmetric) | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,3,4-trifluoroanisole is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) to form a stable trifluorophenoxy cation, followed by subsequent losses of CO and fluorine atoms.

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of 2,3,4-trifluoroanisole.

Reactivity and Stability

Reactivity: The reactivity of 2,3,4-trifluoroanisole is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the strong electron-withdrawing effects of the three fluorine atoms deactivate the ring towards electrophilic attack. Substitution, if it occurs, would be expected at the C-5 or C-6 positions, with the directing influence of the methoxy group being dominant.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple fluorine atoms activates the ring towards nucleophilic attack. The positions ortho and para to the fluorine atoms are the most likely sites for substitution by strong nucleophiles.

Stability: 2,3,4-Trifluoroanisole is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Applications in Drug Development

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1][2][3][14][15] The trifluoroanisole moiety can serve as a bioisostere for other functional groups and can participate in favorable interactions with biological targets.

While specific examples of drugs containing the 2,3,4-trifluoroanisole scaffold are not prominent in the literature, the general class of fluoroanisoles is of significant interest.[1][2][3] The unique substitution pattern of 2,3,4-trifluoroanisole offers a distinct electronic and steric profile that can be exploited in the design of new therapeutic agents.

Logical Relationship in Drug Design

Caption: Role of the 2,3,4-trifluoroanisole moiety in drug design.

Safety and Handling

Conclusion

2,3,4-Trifluoroanisole is a valuable, though not extensively characterized, fluorinated building block. This guide has compiled the available physicochemical and spectroscopic data, proposed a viable synthetic route, and discussed its potential applications in medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly expand its utility in the development of novel chemical entities.

References

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4-Trifluoroanisole | C7H5F3O | CID 2776942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 2,3,4-Trifluoroaniline|lookchem [lookchem.com]

- 8. 2,3,4-Trifluoroaniline [myskinrecipes.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. 2,3,4-trifluoroaniline | 3862-73-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,3,4-Trifluoroaniline (CAS 3862-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. appchemical.com [appchemical.com]

- 14. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 15. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,3,4-Trifluoroanisole (CAS Number: 203245-16-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 2,3,4-Trifluoroanisole. This guide compiles the available data and provides general methodologies based on related compounds.

Introduction

2,3,4-Trifluoroanisole, with the CAS number 203245-16-3, is a fluorinated aromatic compound.[1] Its structure, featuring a methoxy group and three fluorine atoms on the benzene ring, suggests its potential as a building block in various chemical syntheses. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities.[2][3] While specific research on 2,3,4-Trifluoroanisole is scarce, its structural similarity to other fluoroaromatic compounds allows for educated inferences regarding its reactivity and potential applications.

Chemical and Physical Properties

A summary of the known and computed properties of 2,3,4-Trifluoroanisole is presented in Table 1. This data is crucial for designing synthetic routes and for the physical handling of the compound.

| Property | Value | Source |

| CAS Number | 203245-16-3 | PubChem[1] |

| Molecular Formula | C₇H₅F₃O | PubChem[1] |

| Molecular Weight | 162.11 g/mol | PubChem[1] |

| IUPAC Name | 1,2,3-trifluoro-4-methoxybenzene | PubChem[1] |

| SMILES | COC1=CC=C(F)C(F)=C1F | Appchem[4] |

| Computed XLogP3 | 2.2 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2,3,4-Trifluoroanisole. The available data is summarized below.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center. The key mass-to-charge ratios (m/z) are provided in Table 2.

| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 119 | 162 | 147 |

Source: PubChem[1]

Infrared (IR) Spectroscopy

FTIR spectral data has been recorded for 2,3,4-Trifluoroanisole. While the full spectrum is not publicly detailed, the presence of certain functional groups can be inferred. Characteristic IR absorption regions for related compounds are listed in Table 3 as a reference. Aromatic C-H stretching is typically observed around 3100-3000 cm⁻¹, and C-O stretching for aromatic ethers is found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-F stretching bands for fluoroaromatic compounds are typically strong and appear in the 1300-1100 cm⁻¹ region.

| Bond | Type of Vibration | Expected Absorption Peak (cm⁻¹) | Appearance |

| C-H | Aromatic Stretch | 3100-3000 | Medium to Weak |

| C-O | Aryl Ether Asymmetric Stretch | 1275-1200 | Strong |

| C-O | Aryl Ether Symmetric Stretch | 1075-1020 | Strong |

| C-F | Aryl Fluoride Stretch | 1300-1100 | Strong |

Note: This table is based on general IR correlation charts and not on specific experimental data for 2,3,4-Trifluoroanisole.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 2,3,4-Trifluoroanisole are not available in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential retrosynthetic analysis is presented below, followed by a general experimental workflow.

Caption: Retrosynthetic analysis of 2,3,4-Trifluoroanisole.

General Workflow for the Synthesis of 2,3,4-Trifluoroanisole

The following diagram illustrates a potential experimental workflow for the synthesis of 2,3,4-Trifluoroanisole, starting from the commercially available 2,3,4-Trifluoroaniline. This protocol is a general representation and would require optimization.

Caption: A potential workflow for the synthesis of 2,3,4-Trifluoroanisole.

Potential Applications in Research and Drug Development

While no specific applications for 2,3,4-Trifluoroanisole have been documented, its structure as a polyfluorinated aromatic ether suggests several areas of potential utility, primarily as a synthetic intermediate.

Caption: Potential applications of 2,3,4-Trifluoroanisole as a chemical intermediate.

The introduction of a trifluoroanisole moiety can influence a molecule's pharmacokinetic properties. The electron-withdrawing nature of the fluorine atoms can affect the pKa of nearby functional groups and can block positions susceptible to metabolic oxidation, potentially increasing the metabolic stability of a drug candidate.[2][3] Therefore, 2,3,4-Trifluoroanisole could serve as a valuable building block for the synthesis of novel bioactive molecules in drug discovery programs.

Safety and Handling

Specific safety data for 2,3,4-Trifluoroanisole is not available. However, based on the data for the related compound 2,3,4-Trifluoroaniline, appropriate precautions should be taken. It is advisable to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.

Conclusion

2,3,4-Trifluoroanisole is a chemical compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. While detailed experimental data and specific applications are currently lacking in the public literature, its fluorinated aromatic structure makes it a compound of interest for further investigation. The information provided in this guide serves as a starting point for researchers and scientists interested in exploring the properties and potential of this molecule. Further research is needed to fully characterize its reactivity, biological activity, and to develop specific synthetic protocols.

References

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroanisole, systematically known as 1,2,3-trifluoro-4-methoxybenzene, is a fluorinated aromatic organic compound. Its structural features, including the trifluorinated benzene ring and the methoxy group, make it a compound of interest in various chemical research and development areas, including pharmaceutical and agrochemical synthesis. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in medicinal chemistry. This guide provides a summary of the available physical properties of 2,3,4-Trifluoroanisole and outlines the standard experimental protocols for their determination.

Core Physical Properties

A comprehensive search of available chemical databases and scientific literature reveals that detailed experimental data on the physical properties of 2,3,4-Trifluoroanisole is limited. The following table summarizes the available and computed data.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O | PubChem[1] |

| Molecular Weight | 162.11 g/mol | PubChem[1] |

| IUPAC Name | 1,2,3-trifluoro-4-methoxybenzene | PubChem[1] |

| CAS Number | 203245-16-3 | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available | |

| Kovats Retention Index | 962.1 (Semi-standard non-polar) | PubChem[1] |

Experimental Protocols

For researchers seeking to determine the physical properties of 2,3,4-Trifluoroanisole or similar liquid organic compounds, the following are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable when only a small amount of the liquid sample is available.

Apparatus:

-

Thiele tube or melting point apparatus with a boiling point attachment

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (Bunsen burner or heating block)

-

Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

-

A small amount of the 2,3,4-Trifluoroanisole sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or a suitable heating block.

-

The apparatus is heated slowly and uniformly.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed when a rapid and continuous stream of bubbles is observed.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[4]

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[5]

-

The container is filled with the 2,3,4-Trifluoroanisole sample to a calibrated mark (for a pycnometer) or a specific volume is added (for a graduated cylinder).

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the 2,3,4-Trifluoroanisole sample are placed on the lower prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

Visualizations

The following diagrams illustrate the generalized workflows for the determination of physical properties as described in the experimental protocols.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Workflow for Refractive Index Determination.

References

An In-depth Technical Guide to the Molecular Structure of 2,3,4-Trifluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure of 2,3,4-Trifluoroanisole (CAS No. 203245-16-3). Due to a lack of extensive experimental data in publicly accessible literature, this guide leverages computational chemistry predictions to elucidate its structural and spectroscopic properties. The document includes predicted molecular geometry, spectroscopic data (NMR, IR, and Mass Spectrometry), and a proposed synthetic pathway. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for the predicted data acquisition and a generalized experimental protocol for its synthesis are also detailed.

Introduction

2,3,4-Trifluoroanisole is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the precise molecular structure of 2,3,4-Trifluoroanisole is therefore crucial for its effective utilization in research and development. This guide aims to provide a comprehensive resource on its molecular characteristics.

Molecular Identification

A summary of the key identifiers for 2,3,4-Trifluoroanisole is provided in the table below.

| Identifier | Value | Reference |

| Chemical Formula | C₇H₅F₃O | [1] |

| SMILES | COC1=C(C(=C(C=C1)F)F)F | [1] |

| InChI | InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | [1] |

| InChIKey | LIVNSQZJDRPZKP-UHFFFAOYSA-N | [1] |

| CAS Number | 203245-16-3 | [1] |

| Molar Mass | 162.11 g/mol | [1] |

Predicted Molecular Structure

The three-dimensional arrangement of atoms in 2,3,4-Trifluoroanisole determines its reactivity and interaction with other molecules. In the absence of experimental crystallographic data, computational methods provide a reliable prediction of the molecular geometry.

Predicted Bond Lengths

The following table summarizes the predicted bond lengths, calculated using density functional theory (DFT) with the B3LYP functional and a 6-31G* basis set.

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.39 - 1.40 |

| C-H (aromatic) | 1.08 |

| C-F | 1.34 - 1.35 |

| C-O (aromatic) | 1.36 |

| O-CH₃ | 1.42 |

| C-H (methyl) | 1.09 |

Predicted Bond Angles

The predicted bond angles provide insight into the geometry around each atom.

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 119 - 121 |

| C-C-H (aromatic) | 119 - 120 |

| C-C-F | 118 - 121 |

| F-C-F | 118 - 120 |

| C-O-C | 118 |

| H-C-H (methyl) | 109.5 |

Predicted Dihedral Angles

The conformation of the methoxy group relative to the aromatic ring is a key structural feature. Computational models suggest a non-planar arrangement is the most stable conformation.

| Dihedral Angle | Predicted Angle (°) |

| C-C-O-C | ~90 |

Predicted Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of molecules. The following sections present predicted spectroscopic information for 2,3,4-Trifluoroanisole.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0 - 7.2 | Multiplet | - | Aromatic-H |

| ~3.9 | Singlet | - | OCH₃ |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, JC-F) | C-O |

| ~140 - 145 (ddd, JC-F) | C-F |

| ~135 - 140 (ddd, JC-F) | C-F |

| ~120 - 125 (ddd, JC-F) | C-F |

| ~115 - 120 (d, JC-F) | C-H |

| ~110 - 115 | C-H |

| ~56 | OCH₃ |

¹⁹F NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -130 to -140 | Multiplet |

| -145 to -155 | Multiplet |

| -155 to -165 | Multiplet |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methyl) |

| 1620 - 1580 | C=C stretch (aromatic) |

| 1520 - 1480 | C=C stretch (aromatic) |

| 1300 - 1200 | C-O stretch (aryl ether) |

| 1200 - 1000 | C-F stretch |

Mass Spectrometry

| m/z | Predicted Identity |

| 162 | [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 133 | [M - C₂H₂O]⁺ |

| 119 | [M - CH₃ - CO]⁺ |

Proposed Synthesis

A plausible synthetic route for 2,3,4-Trifluoroanisole involves the methylation of the corresponding 2,3,4-trifluorophenol. A generalized workflow for this synthesis is depicted below.

Generalized Experimental Protocol

-

Reaction Setup: To a solution of 2,3,4-trifluorophenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.

-

Addition of Methylating Agent: Stir the mixture for a short period, then add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2,3,4-Trifluoroanisole.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the molecular structure and properties of 2,3,4-Trifluoroanisole. The presented computational data offers a solid foundation for researchers and scientists working with this compound. The proposed synthetic route provides a practical starting point for its preparation in a laboratory setting. Further experimental validation of the predicted data is encouraged to refine our understanding of this potentially valuable fluorinated molecule.

Disclaimer

The structural and spectroscopic data presented in this guide are based on computational predictions and should be used as a reference. Experimental verification is recommended for critical applications.

References

An In-depth Technical Guide to the Synthesis of 1,2,3-Trifluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1,2,3-trifluoro-4-methoxybenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a powerful method for the functionalization of electron-deficient aromatic rings. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of 1,2,3-trifluoro-4-methoxybenzene is achieved through the reaction of 1,2,3,4-tetrafluorobenzene with sodium methoxide. In this SNAr reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient aromatic ring of 1,2,3,4-tetrafluorobenzene. The strong electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic attack. The substitution preferentially occurs at the C-4 position, leading to the displacement of a fluoride ion and the formation of the desired product.

The overall transformation is depicted in the following reaction scheme:

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1,2,3-trifluoro-4-methoxybenzene.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2,3,4-Tetrafluorobenzene | ≥98% | Commercially Available |

| Sodium Methoxide | ≥97% | Commercially Available |

| Anhydrous Methanol | ACS Grade | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | Commercially Available |

2.2. Reaction Procedure

-

Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of sodium methoxide in anhydrous methanol is prepared. For a 1 M solution, dissolve 5.40 g of sodium methoxide in 100 mL of anhydrous methanol under a nitrogen atmosphere.

-

Reaction Setup: To the stirred solution of sodium methoxide, add 1,2,3,4-tetrafluorobenzene (1.0 eq.) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 65 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1,2,3-trifluoro-4-methoxybenzene.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1,2,3-trifluoro-4-methoxybenzene.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | 551-62-2 |

| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 |

| 1,2,3-Trifluoro-4-methoxybenzene | C₇H₅F₃O | 162.11 | 203245-16-3 |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Tetrafluorobenzene:Sodium Methoxide) | 1 : 1.2 |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 3: Spectroscopic Data for 1,2,3-Trifluoro-4-methoxybenzene

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-160 (m, C-F), 140-150 (m, C-F), 130-140 (m, C-F), 110-120 (m, Ar-C), 100-110 (m, Ar-C), 56 (s, OCH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Peaks in the aromatic region, specific shifts and couplings are characteristic of the substitution pattern. |

| Mass Spectrometry (EI) | m/z 162 (M⁺) |

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and purification of 1,2,3-trifluoro-4-methoxybenzene.

Safety Considerations

-

1,2,3,4-Tetrafluorobenzene: This compound is flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Methoxide: This reagent is corrosive and reacts violently with water. It is also flammable. Handle in a dry, inert atmosphere and wear appropriate PPE.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

This technical guide provides a robust and reproducible method for the synthesis of 1,2,3-trifluoro-4-methoxybenzene, a key intermediate for various applications in research and development. The detailed protocol and comprehensive data will be a valuable resource for scientists in the fields of organic synthesis and drug discovery.

An In-depth Technical Guide to 1,2,3-Trifluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-methoxybenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related compounds and established chemical principles to offer a detailed profile. This guide covers the physicochemical properties, spectroscopic data, a representative synthesis protocol, expected chemical reactivity, potential applications in drug development, and a safety assessment. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

1,2,3-Trifluoro-4-methoxybenzene (CAS No. 203245-16-3) is a halogenated derivative of anisole.[1] The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules. Fluorinated organic compounds are of significant interest in drug discovery, as the incorporation of fluorine can enhance pharmacokinetic and pharmacodynamic properties.[2][3][4][5] The methoxy group also plays a crucial role in modulating the biological activity and metabolic pathways of drug candidates.[6] This guide aims to provide a thorough understanding of 1,2,3-trifluoro-4-methoxybenzene for researchers engaged in synthetic chemistry and drug development.

Physicochemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | 1,2,3-trifluoro-4-methoxybenzene | - |

| CAS Number | 203245-16-3 | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | Likely a colorless liquid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Likely soluble in organic solvents | Inferred from related compounds |

Spectroscopic Data

Specific spectroscopic data for 1,2,3-trifluoro-4-methoxybenzene is not available. However, data for related isomers such as 1-methoxy-4-(trifluoromethyl)benzene can provide valuable reference points for spectral interpretation.

Table 2: Spectroscopic Data for 1-methoxy-4-(trifluoromethyl)benzene (CAS 402-52-8)

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available but not detailed in search results. | [7] |

| ¹³C NMR | Data available but not detailed in search results. | [8] |

| ¹⁹F NMR | Data available but not detailed in search results. | [8] |

| Mass Spec (GC-MS) | Top peaks at m/z 176, 133, 145. | [8] |

| IR Spectroscopy | Data available from FTIR and ATR-IR. | [8] |

Synthesis and Reactivity

Representative Synthesis

A specific, detailed experimental protocol for the synthesis of 1,2,3-trifluoro-4-methoxybenzene was not found in the search results. However, a general approach for the synthesis of related trifluoromethoxybenzene compounds involves the fluorination of a corresponding chlorinated precursor. The following is a representative protocol for a similar compound, which could be adapted for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene [9]

-

Chlorination of Anisole: Anisole (150g) and a radical initiator (7.5g) in a suitable solvent such as 4-chlorobenzotrifluoride (750g) are heated to 90-100°C under UV irradiation. Chlorine gas is bubbled through the mixture at a controlled rate for several hours. After the reaction is complete, the mixture is purged with nitrogen to remove dissolved gases, and the solvent is removed to yield crude trichloromethoxybenzene.[9]

-

Fluorination: The crude trichloromethoxybenzene (265g) is charged into a stainless-steel autoclave with anhydrous hydrogen fluoride (252g). The mixture is heated to 80°C and maintained for 4-6 hours under pressure.[9]

-

Purification: The crude trifluoromethoxybenzene is isolated and purified by distillation.[9]

Caption: Representative synthesis workflow for a trifluoromethoxybenzene derivative.

Chemical Reactivity

The reactivity of 1,2,3-trifluoro-4-methoxybenzene is dictated by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoro substituents on the aromatic ring. The fluorine atoms are expected to be relatively inert to nucleophilic aromatic substitution unless under harsh conditions, due to the presence of the activating methoxy group. The benzene ring is activated towards electrophilic aromatic substitution, with the position of substitution directed by the methoxy and fluoro groups.

Applications in Drug Development

While specific applications of 1,2,3-trifluoro-4-methoxybenzene in drug development are not documented in the provided search results, the structural motifs are highly relevant to medicinal chemistry.

-

Fluorine in Medicinal Chemistry: The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[2][3][4][5] This is a widely used strategy to improve the overall pharmacological profile of a molecule.[2][3][4][5]

-

Methoxy Group in Drug Design: The methoxy group is a common substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]

Given these properties, 1,2,3-trifluoro-4-methoxybenzene represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in various disease areas.

Caption: Hypothetical signaling pathway modulation by a derivative.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1,2,3-trifluoro-4-methoxybenzene was not found. However, based on the safety information for related compounds such as 1,2,3-trifluoro-4-nitrobenzene and other fluorinated aromatic compounds, the following precautions should be taken:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10][11]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.

Table 3: GHS Hazard Information for Structurally Related Compounds

| Compound | GHS Pictograms | Hazard Statements |

| 1,2,3-Trifluoro-4-nitrobenzene | Warning | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[10][11] |

| 1,2,4-Trifluorobenzene | Danger | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[12] |

Conclusion

1,2,3-Trifluoro-4-methoxybenzene is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, this technical guide provides a foundational understanding of its likely properties, reactivity, and applications by drawing on information from closely related compounds. Further experimental investigation is warranted to fully characterize this compound and unlock its potential for the development of novel and improved chemical entities. Researchers are advised to proceed with appropriate safety precautions, drawing guidance from the safety profiles of structurally similar molecules.

References

- 1. appchemical.com [appchemical.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 10. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2,3,4-Trifluoroanisole for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, synthesis, and burgeoning applications of 2,3,4-Trifluoroanisole in the landscape of modern medicinal chemistry.

This technical guide provides a comprehensive analysis of 2,3,4-Trifluoroanisole (CAS No. 203245-16-3), a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's core physicochemical properties, offers insights into its synthesis, and explores its potential as a valuable building block in the design of novel therapeutic agents.

Core Physicochemical Data

2,3,4-Trifluoroanisole, systematically named 1,2,3-trifluoro-4-methoxybenzene, possesses a unique substitution pattern that imparts desirable characteristics for drug design. The strategic placement of fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability. A summary of its key quantitative data is presented below for clear reference and comparison.

| Property | Value | Source |

| Molecular Weight | 162.11 g/mol | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| CAS Number | 203245-16-3 | [1] |

| IUPAC Name | 1,2,3-trifluoro-4-methoxybenzene | [1] |

| Physical State | Liquid | |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Flash Point | 113 °C |

The Role of Fluorine in Drug Design

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity and relatively small size allow it to modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's half-life and bioavailability. The trifluoromethoxy group, in particular, is noted for increasing lipophilicity, which can enhance membrane permeability.

Experimental Protocols: Synthesis of Trifluoroanisole Derivatives

General Protocol for the Methylation of a Fluorinated Phenol:

-

Starting Material: 2,3,4-Trifluorophenol.

-

Reagents: A suitable methylating agent such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

-

Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,3,4-trifluorophenol in the chosen solvent.

-

Add the base and stir the mixture to form the phenoxide salt.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the chosen solvent and reagents, and monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction, typically with water.

-

Extract the product into an organic solvent.

-

Wash the organic layer to remove any remaining impurities.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable method such as distillation or column chromatography to yield pure 2,3,4-Trifluoroanisole.

-

Applications in Drug Development and Medicinal Chemistry

The trifluoroanisole moiety is a valuable pharmacophore in the development of new therapeutic agents. Its unique electronic and steric properties can lead to enhanced binding affinity and selectivity for biological targets. While specific examples of 2,3,4-Trifluoroanisole as a core component in a signaling pathway are not detailed in the available literature, its potential as a synthetic building block is significant.

For instance, trifluoroanisole derivatives have been investigated for their herbicidal activity, targeting enzymes such as protoporphyrinogen oxidase (PPO). This suggests that molecules incorporating the 2,3,4-trifluoroanisole scaffold could be designed to interact with specific enzyme active sites in various biological pathways.

Below is a conceptual workflow illustrating the potential integration of 2,3,4-Trifluoroanisole into a drug discovery pipeline.

Caption: Conceptual workflow for the integration of 2,3,4-Trifluoroanisole into a drug discovery program.

Conclusion

2,3,4-Trifluoroanisole represents a promising molecular scaffold for the development of novel chemical entities with potential therapeutic applications. Its distinct physicochemical properties, conferred by the trifluoro- and methoxy-substituents, make it an attractive starting point for the synthesis of compound libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of 2,3,4-Trifluoroanisole is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Stability and Reactivity of 2,3,4-Trifluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroanisole is a fluorinated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of three fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties that significantly influence its stability and reactivity. This guide provides a comprehensive overview of the current understanding of the stability and reactivity of 2,3,4-Trifluoroanisole, based on established principles of organic chemistry and data from related compounds. Due to a lack of extensive experimental data specifically for 2,3,4-Trifluoroanisole in publicly accessible literature, this guide synthesizes available information and presents generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4-Trifluoroanisole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O | N/A |

| Molecular Weight | 182.11 g/mol | N/A |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Flash Point | Not available | N/A |

| Density | Not available | N/A |

Stability

The stability of 2,3,4-Trifluoroanisole is a critical consideration for its handling, storage, and application in synthetic chemistry.

Thermal Stability

Hazardous Decomposition Products: Upon thermal decomposition, 2,3,4-Trifluoroanisole may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Photochemical Stability

Specific studies on the photochemical stability of 2,3,4-Trifluoroanisole are not available. However, like many aromatic compounds, it may be susceptible to degradation upon prolonged exposure to ultraviolet (UV) light.

Stability to Polymerization

There is no reported evidence to suggest that 2,3,4-Trifluoroanisole is prone to hazardous polymerization.

Reactivity

The reactivity of 2,3,4-Trifluoroanisole is dominated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Reactivity with Acids

2,3,4-Trifluoroanisole is expected to be relatively stable in the presence of non-oxidizing acids at moderate temperatures. The electron-withdrawing fluorine atoms decrease the basicity of the aromatic ring, making it less susceptible to protonation. However, under harsh acidic conditions, cleavage of the ether linkage may occur.

Reactivity with Bases

The primary reaction of 2,3,4-Trifluoroanisole with strong bases is expected to be nucleophilic aromatic substitution (SₙAr), where a fluorine atom is displaced by the nucleophile. The fluorine atoms strongly activate the ring towards nucleophilic attack. The position of substitution will be influenced by the directing effects of the methoxy group and the other fluorine atoms.

Reactivity with Oxidizing Agents

Strong oxidizing agents can lead to the degradation of the molecule. The aromatic ring can be cleaved under harsh oxidative conditions.

Reactivity with Reducing Agents

The aromatic ring of 2,3,4-Trifluoroanisole is generally resistant to reduction under standard catalytic hydrogenation conditions. More potent reducing agents might be required to achieve reduction of the aromatic system.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of the stability and reactivity of 2,3,4-Trifluoroanisole. These are based on standard methodologies for similar compounds.

Thermal Stability Analysis

5.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine melting point, and other thermal transitions.

-

Methodology: A small sample (1-5 mg) of 2,3,4-Trifluoroanisole is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to decomposition.

5.1.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition temperature and profile.

-

Methodology: A small sample (5-10 mg) of 2,3,4-Trifluoroanisole is placed in a ceramic or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Reactivity Analysis

5.2.1. Nucleophilic Aromatic Substitution (SₙAr)

-

Objective: To investigate the reaction of 2,3,4-Trifluoroanisole with a nucleophile.

-

Methodology: To a solution of 2,3,4-Trifluoroanisole in a suitable aprotic polar solvent (e.g., DMF, DMSO), is added a nucleophile (e.g., sodium methoxide, aniline) and a base if necessary (e.g., potassium carbonate). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 100 °C) and monitored by TLC or GC-MS.

-

Work-up and Analysis: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated. The product is purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS).

5.2.2. Electrophilic Aromatic Substitution (EAS)

-

Objective: To investigate the reaction of 2,3,4-Trifluoroanisole with an electrophile.

-

Methodology: To a solution of 2,3,4-Trifluoroanisole in a suitable solvent (e.g., dichloromethane, nitrobenzene), is added an electrophilic reagent (e.g., nitric acid/sulfuric acid for nitration, bromine with a Lewis acid for bromination) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or GC-MS.

-

Work-up and Analysis: The reaction is quenched with an appropriate reagent (e.g., water, sodium bicarbonate solution) and the product is extracted. The organic layer is washed, dried, and concentrated. The product mixture is analyzed to determine the regioselectivity of the substitution, and the major product is purified and characterized.

Visualizations

The following diagrams illustrate key concepts related to the reactivity and analysis of 2,3,4-Trifluoroanisole.

Caption: A general experimental workflow for assessing the stability and reactivity of 2,3,4-Trifluoroanisole.

Caption: A simplified representation of the SₙAr mechanism on 2,3,4-Trifluoroanisole.

Caption: A simplified representation of the EAS mechanism on 2,3,4-Trifluoroanisole.

Conclusion

2,3,4-Trifluoroanisole is a molecule with interesting electronic properties that suggest a profile of high thermal stability and a propensity for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. Conversely, these groups deactivate the ring towards electrophilic aromatic substitution. The methoxy group, being electron-donating, will influence the regioselectivity of both types of reactions. Further experimental investigation is required to fully elucidate the specific stability and reactivity parameters of this compound, which will be crucial for its successful application in the synthesis of novel pharmaceuticals and other high-value chemicals. The generalized protocols and theoretical considerations presented in this guide provide a solid foundation for such future studies.

2,3,4-Trifluoroanisole: A Technical Guide to Safety and Handling

This technical guide provides an in-depth overview of the safety and handling precautions for 2,3,4-Trifluoroanisole (CAS No. 203245-16-3), intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific hazard data, a conservative approach to handling is recommended.

Chemical and Physical Properties

2,3,4-Trifluoroanisole is a fluorinated organic compound. While comprehensive data is scarce, the following information has been identified:

| Property | Value | Reference |

| Chemical Name | 2,3,4-Trifluoroanisole | N/A |

| Synonyms | 1,2,3-trifluoro-4-methoxybenzene | [1] |

| CAS Number | 203245-16-3 | [1][2] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Physical Form | Clear Liquid | N/A |

| Flash Point | 113 °C | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for 2,3,4-Trifluoroanisole is not available. However, based on its structure as a fluorinated aromatic ether and its classification as a combustible liquid, the following potential hazards should be considered:

-

Flammability: As a combustible liquid, it can ignite when heated.[3] Vapors may be heavier than air and travel to an ignition source.[3]

-

Toxicity: The toxicological properties have not been thoroughly investigated.[4] Similar fluorinated compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

-

Environmental Hazards: The environmental fate and effects are unknown. As a precaution, release to the environment should be avoided.[7]

Safe Handling and Storage

Engineering Controls

-

All work with 2,3,4-Trifluoroanisole should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

-

Ensure adequate ventilation in storage areas.[8]

-

Provide an eyewash station and safety shower in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial when handling chemicals with unknown hazards.[10]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[11] | Protects against splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat and closed-toe shoes are mandatory.[8] | Prevents skin contact and absorption. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient.[11] | Prevents inhalation of potentially harmful vapors. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[7]

-

Keep away from heat, sparks, and open flames.[12]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][13]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

Keep away from sources of ignition.[3]

Experimental Protocols: Spill Response

A clear and practiced spill response protocol is essential.

Minor Spill Cleanup (less than 1 liter, contained in a fume hood)

-

Alert Personnel: Immediately notify others in the laboratory.[14]

-

Isolate the Area: Restrict access to the spill area.[15]

-

Ensure Ventilation: Maintain exhaust ventilation within the fume hood.[14]

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[14]

-

Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.[16]

-

Collect Residue: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[17]

-

Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[14]

Major Spill Response

For any large spill, or a spill outside of a containment area, the following procedure should be initiated:

-

Evacuate: Immediately evacuate the laboratory.[17]

-

Alert: Notify your institution's emergency response team and provide details of the spill.[17]

-

Isolate: Close the laboratory doors and prevent entry.[15]

-

Assist: Provide emergency responders with information about the chemical from a safe distance.[17]

First Aid Measures

Immediate action is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.[18][20] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[20] Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical's name.[7][9] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][7] A water spray can be used to cool containers.[4]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[21]

-

Fire-Fighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling 2,3,4-Trifluoroanisole.

References

- 1. 2,3,4-Trifluoroanisole | C7H5F3O | CID 2776942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4-Trifluoroanisole | 203245-16-3 [chemicalbook.com]

- 3. 8.2 Flammable and Combustible Liquids | Environment, Health and Safety [ehs.cornell.edu]

- 4. angenechemical.com [angenechemical.com]

- 5. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. cmu.edu [cmu.edu]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 10. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 11. Personal Protective Equipment for Pesticide Handlers - CEU Citrus Industry Magazine [citrusindustry.net]

- 12. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 13. bscintra.buffalostate.edu [bscintra.buffalostate.edu]

- 14. louisville.edu [louisville.edu]

- 15. tamut.edu [tamut.edu]

- 16. westlab.com [westlab.com]

- 17. onepointesolutions.com [onepointesolutions.com]

- 18. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 19. Chemical splash in the eye: First aid - Hancock Health [hancockhealth.org]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3,4-Trifluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 2,3,4-trifluoroanisole. It explores the theoretical basis for the regioselectivity of these reactions, considering the interplay of the activating methoxy group and the deactivating, yet ortho-, para-directing, fluorine substituents. This document outlines plausible experimental protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—based on established methodologies for related compounds. Due to the limited availability of specific quantitative data for 2,3,4-trifluoroanisole in the current literature, this guide presents data from analogous systems to provide valuable insights for researchers. The included diagrams of reaction pathways and experimental workflows serve as a practical resource for the synthesis and functionalization of this versatile fluorinated building block.

Introduction

2,3,4-Trifluoroanisole is a polysubstituted aromatic compound of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and methoxy substituents. The strategic functionalization of the aromatic ring via electrophilic aromatic substitution is a critical step in the synthesis of more complex derivatives. Understanding the regiochemical outcomes of such reactions is paramount for the efficient design of synthetic routes.

This guide will delve into the directing effects that govern the electrophilic substitution on the 2,3,4-trifluoroanisole ring system. We will analyze the competing and cooperating influences of the electron-donating methoxy group and the electron-withdrawing fluorine atoms to predict the most probable sites of electrophilic attack.

Directing Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on 2,3,4-trifluoroanisole is determined by the combined electronic effects of the methoxy group and the three fluorine atoms.

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and a powerful ortho-, para-director.[1][2] It donates electron density to the aromatic ring via a +R (resonance) effect, which significantly stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.[3]

-

Fluorine Atoms (-F): Fluorine is an electronegative atom and thus deactivates the aromatic ring towards electrophilic attack through a -I (inductive) effect. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via a +R effect, making it an ortho-, para-director.[3][4] In the context of multiple fluorine substituents, their cumulative inductive effect leads to a significant deactivation of the ring.

In 2,3,4-trifluoroanisole, the powerful activating and ortho-, para-directing effect of the methoxy group is expected to be the dominant factor in determining the position of electrophilic attack.[1] The fluorine atoms, while deactivating the ring overall, will also influence the electron distribution.

The positions on the 2,3,4-trifluoroanisole ring are C5 and C6. The C4 position is already substituted with a fluorine atom. The C2 and C3 positions are also substituted with fluorine atoms. Therefore, electrophilic attack is anticipated to occur at the C5 and C6 positions. The methoxy group at C1 strongly directs to its ortho-position (C6) and its para-position (C4, which is blocked). The fluorine at C2 directs ortho to itself (C1-OCH3 and C3-F) and para to itself (C5). The fluorine at C3 directs ortho to itself (C2-F and C4-F) and para to itself (C6). The fluorine at C4 directs ortho to itself (C3-F and C5) and para to itself (C1-OCH3).

Considering these directing effects, the C5 and C6 positions are the most likely sites for electrophilic substitution. The C6 position is ortho to the strongly activating methoxy group, making it a highly probable site for attack. The C5 position is para to the C2-fluorine and ortho to the C4-fluorine, and meta to the methoxy group. Given the dominance of the activating methoxy group, substitution at the C6 position is predicted to be the major pathway. However, the formation of the C5-substituted isomer as a minor product is also possible.

References

Methodological & Application

The Synthetic Utility of 2,3,4-Trifluoroanisole: A Versatile Fluorinated Building Block

Introduction

2,3,4-Trifluoroanisole is a fluorinated aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. While specific, detailed application protocols for 2,3,4-Trifluoroanisole are not extensively documented in readily available literature, its structural similarity to other widely used fluorinated intermediates, such as 2,3,4-trifluoroaniline, suggests its utility in a range of synthetic transformations. This document aims to provide an overview of the potential applications of 2,3,4-Trifluoroanisole based on the known reactivity of related compounds and general principles of organic synthesis.

Potential Applications in Organic Synthesis

The trifluorinated phenyl ring of 2,3,4-Trifluoroanisole is activated towards certain types of reactions and can be functionalized to introduce a variety of substituents, leading to the synthesis of complex molecular architectures.

1. Precursor for Bioactive Molecules:

Fluorinated aromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoro-substituted ring in 2,3,4-Trifluoroanisole makes it an attractive starting material for the synthesis of novel drug candidates and pesticides. The fluorine atoms can enhance the biological activity and stability of the final products.[1] For instance, related trifluoroanilines are used in the synthesis of fungicides, herbicides, and insecticides.[3]

2. Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring makes 2,3,4-Trifluoroanisole a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the fluorine atoms, typically the one at the para-position (C4) due to resonance stabilization of the intermediate Meisenheimer complex. This provides a pathway to introduce a variety of functional groups onto the aromatic ring.

Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiolate

This protocol is a generalized procedure based on known SNAr reactions and has not been specifically reported for 2,3,4-Trifluoroanisole.

Reaction:

Materials:

-

2,3,4-Trifluoroanisole (1.0 eq)

-

Thiol (R-SH) (1.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-Trifluoroanisole and anhydrous DMF.

-

Add the thiol (R-SH) to the solution.

-

Add potassium carbonate to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(R-thio)-2,3-difluoroanisole.

Expected Outcome:

This reaction would likely provide the para-substituted product in moderate to good yields, depending on the nature of the thiol.

3. Directed Ortho-Metalation and Subsequent Functionalization:

The methoxy group of 2,3,4-Trifluoroanisole can act as a directing group for ortho-lithiation. Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), could selectively deprotonate the aromatic ring at the position ortho to the methoxy group (C5). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Hypothetical Experimental Protocol: Ortho-Bromination via Lithiation

This protocol is a generalized procedure based on known directed ortho-metalation reactions and has not been specifically reported for 2,3,4-Trifluoroanisole.

Reaction:

Materials:

-

2,3,4-Trifluoroanisole (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

-

Bromine (Br2) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 2,3,4-Trifluoroanisole in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of bromine in anhydrous THF and cool it to -78 °C.

-

Slowly add the bromine solution to the aryllithium solution via cannula, keeping the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

-